5-Nonadecylresorcinol
5-Nonadecylresorcinol
5-Nonadecylresorcinol is an alk(en)yl resorcinol belonging to the class of amphiphilic phenolic lipids, generally found in wheat, spelt, barley, rye, peas, ginkgo, mango peal/pulp, etc. It exhibits pharmacological properties such as anti-inflammatory, anti-carcinogenic and anti-microbial activities.
5-N-Nonadecylresorcinol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 5-N-Nonadecylresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5-N-Nonadecylresorcinol has been primarily detected in blood. Within the cell, 5-N-nonadecylresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, 5-N-nonadecylresorcinol can be found in a number of food items such as barley, pasta, corn, and rice. This makes 5-N-nonadecylresorcinol a potential biomarker for the consumption of these food products.
5-N-Nonadecylresorcinol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 5-N-Nonadecylresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5-N-Nonadecylresorcinol has been primarily detected in blood. Within the cell, 5-N-nonadecylresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, 5-N-nonadecylresorcinol can be found in a number of food items such as barley, pasta, corn, and rice. This makes 5-N-nonadecylresorcinol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
35176-46-6
VCID:
VC21228739
InChI:
InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3
SMILES:
CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Molecular Formula:
C25H44O2
Molecular Weight:
376.6 g/mol
5-Nonadecylresorcinol
CAS No.: 35176-46-6
Cat. No.: VC21228739
Molecular Formula: C25H44O2
Molecular Weight: 376.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Nonadecylresorcinol is an alk(en)yl resorcinol belonging to the class of amphiphilic phenolic lipids, generally found in wheat, spelt, barley, rye, peas, ginkgo, mango peal/pulp, etc. It exhibits pharmacological properties such as anti-inflammatory, anti-carcinogenic and anti-microbial activities. 5-N-Nonadecylresorcinol belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 5-N-Nonadecylresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5-N-Nonadecylresorcinol has been primarily detected in blood. Within the cell, 5-N-nonadecylresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, 5-N-nonadecylresorcinol can be found in a number of food items such as barley, pasta, corn, and rice. This makes 5-N-nonadecylresorcinol a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 35176-46-6 |
| Molecular Formula | C25H44O2 |
| Molecular Weight | 376.6 g/mol |
| IUPAC Name | 5-nonadecylbenzene-1,3-diol |
| Standard InChI | InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3 |
| Standard InChI Key | PUNOCEUUYUXUGR-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
| Appearance | Powder |
| Melting Point | 96.5-97.5°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator